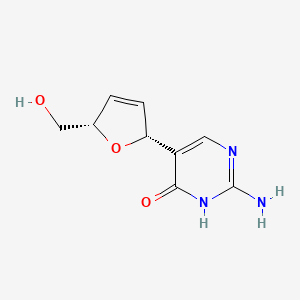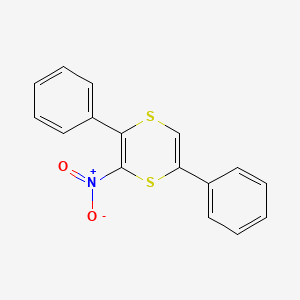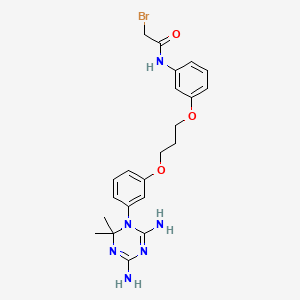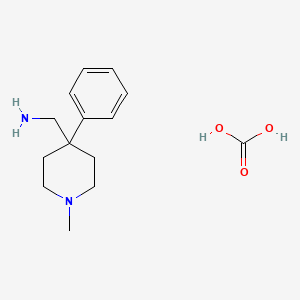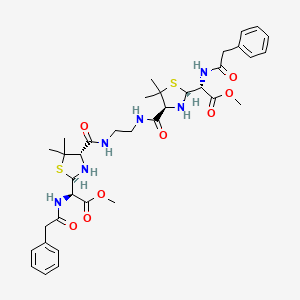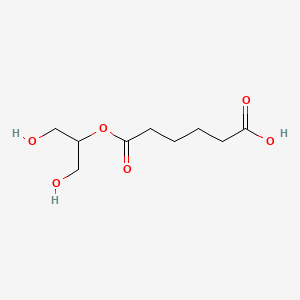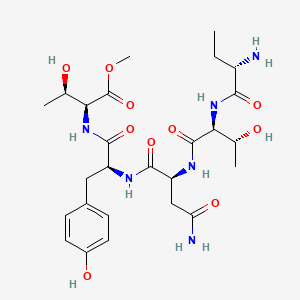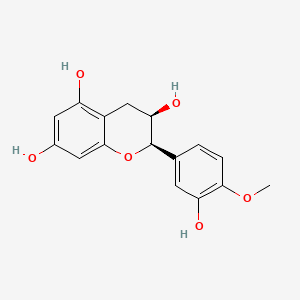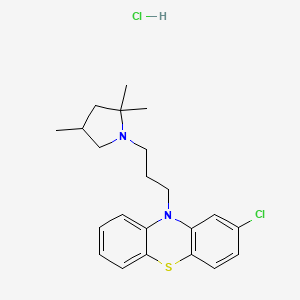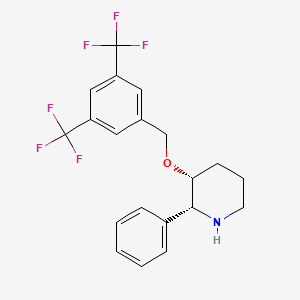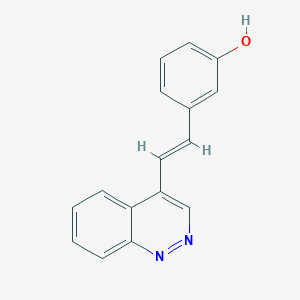
3-(2-(Cinnolin-4-yl)vinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Cinnolin-4-yl)vinyl)phenol is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a cinnoline ring fused to a phenol group via a vinyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cinnolin-4-yl)vinyl)phenol typically involves the reaction of cinnoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where cinnoline-4-carbaldehyde is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the vinyl linkage .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Cinnolin-4-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-(Cinnolin-4-yl)vinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 3-(2-(Cinnolin-4-yl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cinnoline ring can interact with nucleic acids and proteins. These interactions can modulate biological processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(Pyridin-4-yl)vinyl)phenol
- 3-(2-(Quinolin-4-yl)vinyl)phenol
- 3-(2-(Isoquinolin-4-yl)vinyl)phenol
Uniqueness
3-(2-(Cinnolin-4-yl)vinyl)phenol is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5387-95-1 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-[(E)-2-cinnolin-4-ylethenyl]phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+ |
InChI-Schlüssel |
XHLANLCYFIVMDA-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
